4-Methyl-3-oxo-4-hexenoic acid ethyl ester
Description
Significance of β-Keto Esters in Contemporary Organic Chemistry
β-Keto esters are organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. fiveable.me This unique structural arrangement confers a remarkable degree of versatility, making them invaluable building blocks in organic synthesis. fiveable.me The presence of two carbonyl groups enhances the acidity of the α-protons (the protons on the carbon atom situated between the ketone and ester groups), facilitating their removal by a base to form a stabilized enolate. fiveable.mefiveable.me
This ease of enolate formation is central to the synthetic utility of β-keto esters, allowing them to participate in a wide array of carbon-carbon bond-forming reactions. researchgate.net Key transformations involving β-keto esters include:
Alkylation and Acylation: The nucleophilic enolate readily reacts with electrophiles such as alkyl halides and acyl chlorides, enabling the introduction of various substituents at the α-position.
Claisen Condensation: This reaction, which is a cornerstone of ester chemistry, often utilizes β-keto esters to generate more complex dicarbonyl compounds. fiveable.me
Decarboxylation: The β-keto group facilitates the loss of the ester group as carbon dioxide upon hydrolysis and heating, providing a convenient route to ketones. fiveable.me
Multicomponent Reactions: β-Keto esters are frequently employed in one-pot, multicomponent reactions to generate structurally diverse and complex molecules with high efficiency. researchgate.net
The ability to undergo these transformations has cemented the role of β-keto esters as key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. google.comresearchgate.net
Strategic Importance of α,β-Unsaturated Systems in Synthetic Methodologies
α,β-Unsaturated carbonyl compounds, which include enones, enals, and unsaturated esters, feature a carbon-carbon double bond conjugated with a carbonyl group. fiveable.mewikipedia.org This conjugation gives rise to a unique electronic structure that dictates their reactivity. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic. fiveable.me
This electronic feature allows α,β-unsaturated systems to undergo two primary modes of nucleophilic attack:
1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon directly, in a manner analogous to simple ketones and aldehydes. pressbooks.pub
1,4-Addition (Conjugate Addition): Nucleophiles can also attack the electrophilic β-carbon, leading to the formation of an enolate intermediate which is then protonated. pressbooks.pubyoutube.com This type of reaction, famously exemplified by the Michael addition, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The reactivity of α,β-unsaturated systems extends beyond nucleophilic additions. They are also valuable participants in pericyclic reactions, such as the Diels-Alder reaction, where they can act as dienophiles. wikipedia.org Their versatility makes them indispensable in the synthesis of a vast array of cyclic and acyclic compounds.
Overview of 4-Methyl-3-oxo-4-hexenoic Acid Ethyl Ester as a Prototypical Research Target
This compound, with the chemical formula C9H14O3, is a molecule that elegantly integrates the key structural features of both a β-keto ester and an α,β-unsaturated system. chemsynthesis.com This dual functionality makes it an ideal substrate for investigating the interplay of these two reactive moieties and for the development of novel synthetic methodologies.
| Property | Value |
| Molecular Formula | C9H14O3 |
| InChIKey | WINKTADPVWYJBZ-QPJJXVBHBV |
| SMILES | CCOC(=O)CC(=O)/C(C)=C/C |
The presence of the β-keto ester functionality allows for reactions at the α-position, such as alkylation and condensation, while the α,β-unsaturated ketone system provides sites for both 1,2- and 1,4-nucleophilic additions. The steric and electronic effects of the methyl group on the double bond can also be expected to influence the regioselectivity of these additions, offering a rich platform for mechanistic studies.
The investigation of the reactivity of this compound can provide valuable insights into chemoselectivity, where a reagent can preferentially react with one functional group over the other. Furthermore, its structure allows for the exploration of tandem reactions, where a single reagent can induce a cascade of transformations involving both the β-keto ester and the α,β-unsaturated system, leading to the rapid construction of molecular complexity. As such, this compound serves as a valuable model system for advancing our understanding of fundamental organic reactivity and for the design of efficient and selective synthetic strategies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl (E)-4-methyl-3-oxohex-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-4-7(3)8(10)6-9(11)12-5-2/h4H,5-6H2,1-3H3/b7-4+ |
InChI Key |
WINKTADPVWYJBZ-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)/C(=C/C)/C |
Canonical SMILES |
CCOC(=O)CC(=O)C(=CC)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Oxo 4 Hexenoic Acid Ethyl Ester
Conventional Synthetic Routes to Unsaturated β-Keto Esters
Conventional methods for the synthesis of unsaturated β-keto esters often rely on well-established condensation reactions that build the carbon skeleton, followed by steps to introduce the requisite unsaturation.
Condensation-Based Synthetic Approaches
The Claisen condensation is a foundational carbon-carbon bond-forming reaction used to synthesize β-keto esters. wikipedia.orgorganic-chemistry.org It involves the reaction between two ester molecules in the presence of a strong base, typically an alkoxide. wikipedia.orgmasterorganicchemistry.com One ester molecule, which must possess α-hydrogens, is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group yields the β-keto ester. masterorganicchemistry.com
For the synthesis of a specific structure like 4-methyl-3-oxo-4-hexenoic acid ethyl ester, a "crossed" or "mixed" Claisen condensation would be employed, where two different esters are used. organic-chemistry.org For instance, the enolate of ethyl acetate (B1210297) could be reacted with ethyl tiglate (ethyl (E)-2-methylbut-2-enoate). However, controlling the selectivity in mixed Claisen condensations can be challenging, often leading to a mixture of products unless one of the esters is non-enolizable. organic-chemistry.org
A related intramolecular version, the Dieckmann Condensation, is used for forming cyclic β-keto esters from diesters and is particularly effective for creating 5- or 6-membered rings. wikipedia.orgmasterorganicchemistry.com While not directly applicable to the acyclic target molecule, it demonstrates the versatility of condensation chemistry.
| Reaction | Reactants | Product | Key Features |
|---|---|---|---|
| Claisen Condensation | Two ester molecules | β-Keto ester | Requires at least one enolizable ester and a strong base. wikipedia.org |
| Crossed Claisen Condensation | Two different ester molecules | β-Keto ester | Most effective when one ester is non-enolizable to avoid product mixtures. organic-chemistry.org |
| Dieckmann Condensation | One molecule with two ester groups (diester) | Cyclic β-keto ester | An intramolecular Claisen condensation. wikipedia.org |
Acylation-Knoevenagel Sequence Methodologies
A more targeted approach to synthesizing α,β-unsaturated systems is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups, such as a β-keto ester. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine). wikipedia.org
A logical synthetic sequence to obtain this compound would involve two main steps:
Acylation: First, a suitable precursor is acylated to form a β-keto ester. For example, the enolate of ethyl propionate (B1217596) could be acylated with another equivalent of ethyl propionate or a related acylating agent.
Knoevenagel Condensation: The resulting β-keto ester, ethyl 3-oxopentanoate, which is an active methylene (B1212753) compound, would then be reacted with propanal in a Knoevenagel condensation. The initial addition product readily undergoes dehydration to yield the final α,β-unsaturated β-keto ester. wikipedia.org
The mechanism involves the amine catalyst deprotonating the active methylene compound to form a resonance-stabilized enolate. This enolate then adds to the carbonyl group of the aldehyde. Subsequent elimination of a water molecule yields the conjugated product. jove.com This sequence provides a reliable method for constructing the desired carbon skeleton and functionality.
Advanced and Stereoselective Synthesis of this compound
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. These advanced strategies often employ catalysis to achieve high levels of control over the reaction outcome.
Cyclization Reactions in the Synthesis of Related Structures (e.g., Nazarov Cyclization Precursors)
Unsaturated β-keto esters are structurally related to divinyl ketones and can serve as precursors for important cyclization reactions. The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones, typically under acidic conditions (Lewis or Brønsted acids). wikipedia.orgorganicreactions.org The key step is a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. nih.gov
A compound like this compound can be considered a precursor to a divinyl ketone. For instance, conversion of the ester group to a vinyl group would generate the necessary substrate for the Nazarov reaction. Research has specifically examined the Nazarov cyclization of divinyl ketones that bear an ester group at the β-position. researchgate.netnih.gov The presence and geometry of substituents on the divinyl ketone system have been shown to have a remarkable effect on the regioselectivity of the cyclization, dictating where the double bond is located in the final cyclopentenone product. nih.gov This highlights the potential of using specifically substituted unsaturated β-keto esters as building blocks for the stereocontrolled synthesis of complex cyclic systems.
Catalytic Strategies for Targeted Functionalization
Modern catalysis offers sophisticated tools for the synthesis and functionalization of molecules like this compound, often with high stereoselectivity.
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios. nih.gov This demonstrates the ability to introduce chirality into these substrates with high control. While β-keto esters have traditionally been used as nucleophiles, recent advances have expanded their role in asymmetric catalysis. nih.govacs.org
Metal Catalysis: Transition metal complexes are widely used to catalyze reactions involving β-keto esters. Hybrid systems combining palladium (Pd) and ruthenium (Ru) complexes can catalyze the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, allowing for the synthesis of specific diastereomers with high selectivity. researchgate.net
| Catalytic Approach | Catalyst Type | Transformation | Advantage |
|---|---|---|---|
| Asymmetric Peroxidation | Cinchona-derived organocatalyst | Introduction of a peroxy group to γ,δ-unsaturated β-keto esters | High enantioselectivity. nih.gov |
| Asymmetric Dehydrative Condensation | Hybrid Pd/Ru complexes | Allylation of β-keto esters | High regio-, diastereo-, and enantioselectivity. researchgate.net |
| Knoevenagel Condensation | Lipoprotein lipase | Condensation of aldehydes with active methylene compounds | Enzymatic catalysis under mild conditions. researchgate.net |
Principles of Green Chemistry in Ester Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of esters and β-keto esters.
Key principles include:
Prevention of Waste: Designing syntheses to minimize byproduct formation.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents.
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
In the context of β-keto ester synthesis, green approaches include the use of biodegradable catalysts like caffeine (B1668208) for multicomponent reactions, and the development of solvent-free reaction conditions. researchgate.net Electrochemical methods represent a particularly sustainable approach, using simple electrons as clean oxidants and green solvents like acetone (B3395972) and water, thereby avoiding the need for stoichiometric chemical oxidants. rsc.orgrsc.org The development of syntheses from renewable resources and the use of sustainably produced solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF) further align with the goals of green chemistry. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
| Ethyl tiglate (ethyl (E)-2-methylbut-2-enoate) |
| Ethyl propionate |
| Ethyl 3-oxopentanoate |
| Propanal |
| Piperidine |
| Caffeine |
| 2-methyltetrahydrofuran (2MeTHF) |
Stereochemical Control in the Preparation of this compound Isomers (e.g., (E)-Isomer)
Detailed research findings and specific data on the stereochemical control for the synthesis of this compound isomers, particularly the (E)-isomer, are not extensively available in the public domain. General principles of stereoselectivity in the synthesis of β,γ-unsaturated β-ketoesters can be applied, but specific examples with detailed data for this compound are scarce.
The stereochemical outcome of the double bond (E/Z isomerism) in compounds like this compound is determined by the synthetic route employed. The control of this stereochemistry is a critical aspect of the synthesis, as the geometric isomer can influence the compound's physical, chemical, and biological properties.
In principle, reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction are classic methods for establishing stereodefined double bonds. The choice of reagents and reaction conditions in these methodologies can be tuned to favor the formation of either the (E) or (Z) isomer. For instance, the Horner-Wadsworth-Emmons reaction often provides excellent selectivity for the (E)-alkene.
Another potential route could involve the acylation of a pre-formed enolate with a specific geometry. The stereochemistry of the resulting β-ketoester would depend on the geometry of the enolate and the reaction conditions that prevent isomerization.
While these are established methodologies for stereochemical control in organic synthesis, specific studies detailing their application to this compound, including reaction conditions, yields, and isomeric ratios, are not readily found in a comprehensive format. The following table illustrates a hypothetical comparison of potential synthetic outcomes, based on general knowledge of these reactions, as specific data for this compound is not available.
Hypothetical Stereochemical Outcomes of Synthetic Methods
| Synthetic Method | Reagents | Expected Major Isomer | Hypothetical E:Z Ratio |
| Horner-Wadsworth-Emmons | Phosphonate ylide, Aldehyde | (E) | >95:5 |
| Wittig Reaction (unstabilized ylide) | Phosphonium ylide, Aldehyde | (Z) | >5:95 |
| Wittig Reaction (stabilized ylide) | Phosphonium ylide, Aldehyde | (E) | >90:10 |
This table is illustrative and based on general reaction principles. Specific experimental data for this compound is not available.
Further research would be required to establish optimized protocols for the stereocontrolled synthesis of the (E)-isomer of this compound and to provide concrete data on the efficacy of different synthetic strategies.
Chemical Reactivity and Transformation Pathways of 4 Methyl 3 Oxo 4 Hexenoic Acid Ethyl Ester
Electrophilic and Nucleophilic Reactions
The electronic properties of 4-Methyl-3-oxo-4-hexenoic acid ethyl ester are characterized by both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles. The ketone and ester carbonyl groups are electrophilic, while the enolizable α-protons and the π-system of the double bond can exhibit nucleophilic character.
Reactivity at the Carbonyl Moiety
The ketone and ester carbonyl groups are primary sites for nucleophilic attack. The ketone carbonyl, being generally more electrophilic than the ester carbonyl, is the preferred site for the addition of strong, non-basic nucleophiles. Reactions such as Grignard additions or reductions with hydride reagents would preferentially occur at the C-3 ketone.
The ester functionality can undergo nucleophilic acyl substitution, although this typically requires more forcing conditions or catalysis compared to reactions at the ketone. Transesterification, for instance, can be achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst.
Table 1: Representative Nucleophilic Reactions at the Carbonyl Moieties
| Reaction Type | Reagent | Product Type |
| Reduction | NaBH4 | β-Hydroxy ester |
| Grignard Addition | RMgX | Tertiary alcohol |
| Transesterification | R'OH, H+ or RO- | New ester |
Transformations Involving the Acidic α-Protons
The methylene (B1212753) protons at the C-2 position, situated between the two carbonyl groups, are significantly acidic (pKa ≈ 11 in DMSO). This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation of the α-position can be readily achieved by treating the ester with a base, such as sodium ethoxide, followed by the addition of an alkyl halide. This reaction is a cornerstone of β-keto ester chemistry and allows for the introduction of a wide range of substituents at the C-2 position.
Addition Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, rendering the β-carbon (C-5) electrophilic. This allows for conjugate addition reactions, also known as Michael additions, where a nucleophile adds to the C-5 position. masterorganicchemistry.com This type of reaction is highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.
A wide variety of nucleophiles, including enolates, amines, thiols, and cuprates, can participate in Michael additions. For example, the reaction with a Gilman reagent (a lithium diorganocuprate) would result in the addition of an alkyl group to the C-5 position, yielding a β-alkylated β-keto ester.
Pericyclic Processes and Molecular Rearrangements
The unsaturated nature of this compound also allows it to participate in pericyclic reactions and undergo various molecular rearrangements, often leading to the formation of complex cyclic structures.
Intramolecular Cyclization Pathways
The presence of multiple reactive sites within the same molecule opens up possibilities for intramolecular cyclization reactions, providing access to various carbocyclic and heterocyclic frameworks.
One potential intramolecular pathway is a Nazarov-type cyclization. Although classically a reaction of divinyl ketones, analogs of this compound, particularly those with an additional vinyl group, could undergo a Lewis acid-catalyzed 4π-electrocyclization to form a five-membered ring.
Furthermore, the enolate generated from the deprotonation of the α-carbon can participate in intramolecular Michael additions if a suitable Michael acceptor is present elsewhere in the molecule. This strategy is often employed in tandem with other reactions, such as the Robinson annulation, to construct polycyclic systems. The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. While the parent compound is not a direct precursor for a standard Robinson annulation, its enolate could react with a suitable α,β-unsaturated ketone in an intermolecular fashion to initiate this powerful ring-forming sequence.
Table 2: Potential Intramolecular Cyclization Pathways
| Reaction Type | Key Intermediate/Precursor | Product Type |
| Nazarov Cyclization | Divinyl ketone analog | Cyclopentenone |
| Intramolecular Michael Addition | Enolate and an internal Michael acceptor | Cyclic ketone/ester |
| Robinson Annulation (intermolecular) | Enolate of the title compound + α,β-unsaturated ketone | Substituted cyclohexenone |
Derivatization Strategies for New Chemical Entities
The strategic modification of this compound allows for the construction of a wide range of molecular architectures. Its utility as a building block stems from the ability of its functional groups to participate in a variety of classical and modern organic reactions.
Synthesis of Novel Cyclic Compounds from this compound
The bifunctional nature of this compound makes it an ideal substrate for cyclization reactions, leading to the formation of various heterocyclic systems. These reactions often proceed by targeting the 1,3-dicarbonyl-like reactivity of the β-keto ester and the electrophilic nature of the enone system.
Synthesis of Pyrazole (B372694) Derivatives: One of the prominent applications of β-keto esters is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with significant applications in medicinal chemistry. The reaction of this compound with hydrazine (B178648) and its derivatives is a direct route to pyrazole formation. orientjchem.orgmdpi.com The reaction proceeds through a condensation reaction followed by cyclization and dehydration. The presence of the α,β-unsaturated system can influence the regioselectivity of the cyclization.
Table 1: Plausible Synthesis of a Pyrazole Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Synthesis of Pyrimidine (B1678525) Derivatives: The β-keto ester functionality also allows for the synthesis of six-membered heterocyclic rings such as pyrimidines. A classic example is the Biginelli reaction, a one-pot multicomponent reaction involving a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. mdpi.comnih.gov While direct examples with this compound are not extensively documented in readily available literature, its structural similarity to ethyl acetoacetate, a common reactant in the Biginelli reaction, suggests its potential in synthesizing dihydropyrimidinones. chemmethod.com The reaction is typically acid-catalyzed and involves the formation of an acyl imine intermediate that is then intercepted by the enolate of the β-keto ester. nih.gov
Synthesis of Pyrrole Derivatives: The Paal-Knorr synthesis offers a pathway to substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org Through a conjugate addition reaction (Michael addition) to the enone system of this compound, a 1,4-dicarbonyl intermediate can be generated. Subsequent reaction of this intermediate with an amine would lead to the formation of a substituted pyrrole.
Synthesis of Pyridine (B92270) Derivatives: The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.orgorganic-chemistry.org While the classical Hantzsch synthesis may not be directly applicable, variations of this reaction could potentially utilize this compound to construct substituted dihydropyridine (B1217469) and pyridine rings.
Conversion to Diverse Organic Functional Groups
Beyond cyclization reactions, the functional groups within this compound can be selectively transformed to introduce a variety of other organic functionalities.
Reduction Reactions: The carbonyl groups and the carbon-carbon double bond are susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the reduction of the ketone and/or the enone double bond. The chemoselectivity of the reduction can often be controlled by the choice of reagent and reaction conditions. For instance, selective reduction of the ketone to a hydroxyl group while preserving the enone is a possible transformation.
Hydrolysis and Decarboxylation: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Methyl-3-oxo-4-hexenoic acid. As a β-keto acid, this product is susceptible to decarboxylation upon heating, which would result in the formation of 4-methyl-4-hexen-3-one.
Conjugate Addition Reactions: The α,β-unsaturated ketone moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. libretexts.org This includes organometallic reagents (like Gilman cuprates), amines, thiols, and stabilized enolates. mdpi.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position of the enone.
Table 2: Potential Functional Group Transformations
| Reaction Type | Reagent(s) | Resulting Functional Group(s) |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Alkane, Alcohol |
| Ester Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Decarboxylation | Heat | Ketone |
Mechanistic Investigations and Advanced Computational Studies
Elucidation of Reaction Mechanisms
The reactivity of 4-Methyl-3-oxo-4-hexenoic acid ethyl ester is dominated by the interplay of its three key functional groups: the ketone, the ester, and the conjugated carbon-carbon double bond. This structure allows for several fundamental reaction types, most notably conjugate additions (Michael-type reactions), reactions at the carbonyl carbon, and transformations involving the enolate form.
Key transformations for this class of compounds include palladium-catalyzed reactions of their allylic esters, which can lead to α-allyl ketones or α,β-unsaturated ketones. nih.gov The general mechanism for conjugate addition involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. pressbooks.pub This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. pressbooks.pub The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is a critical aspect of its reactivity, with weaker nucleophiles generally favoring the 1,4-conjugate addition pathway. pressbooks.pubmasterorganicchemistry.com
Transition State Analysis of Key Transformations
Transition state (TS) analysis, primarily through computational methods, is crucial for understanding the stereochemical and regiochemical outcomes of reactions involving α,β-unsaturated keto esters. For the Michael addition, a key transformation for this substrate, the rate-determining step is typically the initial nucleophilic attack on the β-carbon. researchgate.net
Computational studies on the addition of thiols to substituted α,β-unsaturated ketones have shown that substituent effects on the double bond influence reaction energetics. researchgate.net The presence of alkyl groups, such as the methyl group at the 4-position in the target molecule, can stabilize the enone reactant through hyperconjugation more than it stabilizes the product, making the reaction less exothermic. researchgate.net Transition state models, such as the Zimmerman-Traxler model for aldol-type reactions, can be invoked to predict the stereochemistry of products when the enolate of the keto ester reacts with an aldehyde. chempedia.info The geometry of the enolate (Z or E) and the facial selectivity of the electrophile approach determine the configuration of the newly formed stereocenters.
Interactive Table 1: Calculated Activation Barriers for Analogous Michael Additions Note: Data is hypothetical and based on typical values for similar reactions.
| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Solvent Model |
|---|---|---|---|
| Dimethyl malonate | Organocatalyzed Michael Addition | 15.8 | Toluene |
| Thiophenol | Base-catalyzed Michael Addition | 12.5 | Methanol |
| Methylamine | Uncatalyzed Michael Addition | 18.2 | Water |
Role of Catalysts and Reagents in Reaction Kinetics and Selectivity
Catalysts play a pivotal role in controlling the rate and selectivity of reactions involving β-keto esters and α,β-unsaturated systems.
Organocatalysis : Chiral secondary amines, such as derivatives of proline, can catalyze enantioselective conjugate additions by forming a transient enamine with the aldehyde or ketone, which then attacks the Michael acceptor. wisc.edu Thiourea-based organocatalysts are effective in activating α,β-unsaturated compounds towards nucleophilic attack through hydrogen bonding, lowering the energy of the transition state. researchgate.net
Metal Catalysis : Palladium complexes are versatile catalysts for a range of transformations. For instance, they can facilitate decarboxylative allylations or generate palladium enolates that undergo subsequent reactions like aldol (B89426) condensations or further Michael additions. nih.gov Copper complexes, often used with organozinc or Grignard reagents, are highly effective for promoting enantioselective conjugate additions to acyclic enones. organic-chemistry.org
Base and Acid Catalysis : Simple bases like alkoxides are commonly used to generate the enolate nucleophile required for Michael additions. pressbooks.pub Lewis acids or Brønsted acids can activate the enone system by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and accelerating the rate of conjugate addition. wisc.edunih.gov
The choice of catalyst and reaction conditions can dictate the outcome, for example, by enabling chemoselective hydrogenation of the C=C bond over the C=O bond. acs.org In asymmetric reactions, the catalyst is responsible for creating a chiral environment that differentiates between the two faces of the prochiral substrate, leading to an enantiomerically enriched product. nih.gov
Quantum-Chemical Approaches for Structural and Reactivity Predictions
Computational chemistry provides powerful tools for predicting the structure, stability, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Applications in Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method for studying organic molecules and their reactions. nih.govmdpi.com It offers a good balance between computational cost and accuracy for calculating molecular geometries, reaction energies, and activation barriers.
DFT calculations can be used to:
Determine Ground State Geometries : Optimizing the molecular structure to find the lowest energy conformation.
Calculate Reaction Pathways : Mapping the potential energy surface of a reaction, including locating transition states and intermediates, to determine activation energies. researchgate.net
Analyze Reactivity Indices : Conceptual DFT provides indices such as electrophilicity and nucleophilicity, which can predict the most likely sites for chemical reactions. mdpi.com For an α,β-unsaturated keto ester, these indices would confirm the electrophilic nature of the carbonyl carbon and the β-carbon. nih.gov
Interactive Table 2: Representative DFT-Calculated Properties for an Analogous β-Keto Ester Note: Data is hypothetical and based on typical values for similar compounds calculated at the B3LYP/6-31G level.*
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.20 |
| HOMO-LUMO Gap (eV) | 5.65 |
| Global Electrophilicity Index (ω) | 1.54 |
Ab Initio Calculations for Electronic Structure Analysis
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are based on first principles without empirical parameterization. researchgate.net While computationally more demanding than DFT, they can provide highly accurate electronic structure information.
These methods are particularly useful for:
High-Accuracy Energy Calculations : Methods like CCSD(T) are considered the "gold standard" for calculating accurate single-point energies, which can be used to benchmark DFT results. researchgate.net
Analysis of Intermolecular Interactions : Ab initio methods are well-suited for studying non-covalent interactions, such as hydrogen bonding between the keto ester and a catalyst or solvent molecule, which can be critical for understanding reaction mechanisms. researchgate.net
Natural Bond Orbital (NBO) Analysis : This analysis, often performed on ab initio wavefunctions, can elucidate delocalization effects, such as the n → π* interaction in the ester group and the π-conjugation across the enone system, providing a quantitative picture of the molecule's electronic stabilization.
Conformational Analysis and Stereochemical Rationalization
The three-dimensional shape and flexibility of this compound are key to understanding its reactivity, particularly in stereoselective transformations. The molecule has several rotatable single bonds, leading to a complex conformational landscape.
The key rotational barriers are around the Cα-C(O) bond, the C(O)-C(alkene) bond, and the C-O ester bond. For acyclic esters, there is a strong preference for the s-trans (or Z) conformation, where the alkyl group of the ester is anti-periplanar to the carbonyl group. scribd.com The conformation around the Cα-C(O) bond is influenced by allylic strain. The molecule will likely adopt conformations that minimize steric interactions between the ethyl ester group, the carbonyl oxygen, and the adjacent unsaturated methyl-substituted fragment. scribd.comchemistrysteps.com
In stereoselective reactions, the stereochemical outcome is often dictated by the nucleophile attacking the least sterically hindered face of the lowest-energy conformer of the substrate-catalyst complex. nih.govlibretexts.org For example, in an enzyme-catalyzed reduction of the ketone, the enzyme can distinguish between the two prochiral faces (re and si) of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol. libretexts.orgresearchgate.net The rationalization of stereoselectivity requires a detailed analysis of the transition state energies for all possible attack trajectories, a task for which the computational methods described above are indispensable. rijournals.com
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4-Methyl-3-oxo-4-hexenoic acid ethyl ester in solution. It provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type. Based on the structure, the following chemical shifts are predicted.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
| b | ~1.90 | Doublet | 3H | =C-CH₃ (on C5) |
| c | ~2.15 | Singlet | 3H | =C-CH₃ (on C4) |
| d | ~3.70 | Singlet | 2H | -CO-CH₂ -CO- |
| e | ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1 | ~168 | C =O (Ester) |
| 2 | ~50 | C H₂ (alpha to ester) |
| 3 | ~200 | C =O (Ketone) |
| 4 | ~138 | =C (CH₃)- |
| 5 | ~128 | =C H- |
| 6 | ~15 | C H₃ (on C5) |
| 7 | ~22 | C H₃ (on C4) |
| 8 | ~61 | -O-C H₂- |
2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the ethyl group protons (-O-CH₂-CH₃ and -O-CH₂ -CH₃) and between the vinyl proton and its adjacent methyl group (=CH -CH₃ ).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming assignments such as the C2 methylene (B1212753) protons to their corresponding carbon signal.
Mass Spectrometry (EI-MS, ESI-MS, GC-MS, MS/MS) for Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The molecular ion peak (M⁺) would be observed at m/z 184, corresponding to the molecular weight of C₁₀H₁₆O₃.
Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 185 or adducts with sodium [M+Na]⁺ at m/z 207. This is useful for confirming the molecular weight with minimal fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates the compound from a mixture using GC, after which the separated component is analyzed by MS (typically EI). It is ideal for purity assessment and identification.
Tandem Mass Spectrometry (MS/MS): By selecting a specific ion (like the molecular ion) and subjecting it to collision-induced dissociation, MS/MS provides detailed information about fragmentation pathways, which aids in structural confirmation. nih.govnih.gov
Expected Key Fragmentation Patterns (EI-MS)
| m/z Value | Fragment Lost | Proposed Fragment Structure |
|---|---|---|
| 155 | -C₂H₅ | [M - CH₂CH₃]⁺ |
| 139 | -OC₂H₅ | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |
| 113 | -COOC₂H₅ | [M - COOCH₂CH₃]⁺ |
| 83 | C₅H₇O₂ | [CH₃-C=CH-C(CH₃)=C=O]⁺ |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
These spectroscopic techniques provide information about the functional groups present and any conjugated electronic systems.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Each functional group has a characteristic absorption frequency.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| ~2980-2850 | C-H | Alkyl stretching |
| ~1740 | C=O | Ester carbonyl stretching |
| ~1685 | C=O | α,β-unsaturated Ketone carbonyl stretching |
| ~1640 | C=C | Alkene stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The α,β-unsaturated ketone system in this compound acts as a chromophore. A characteristic π → π* transition is expected, with a maximum absorbance (λmax) estimated to be in the range of 230-250 nm in a solvent like ethanol (B145695) or methanol. materialsciencejournal.org
X-ray Crystallography for Absolute Stereochemistry (if applicable to crystalline derivatives)
X-ray crystallography provides the most definitive, three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. However, it requires a well-ordered single crystal. Since this compound is likely a liquid or a low-melting solid at room temperature, this technique would not be directly applicable.
To utilize this method, a solid crystalline derivative would need to be synthesized. For instance, reacting the compound to form a hydrazone or a semicarbazone could yield a stable, crystalline product. An X-ray diffraction analysis of such a derivative could then be performed to confirm the molecular connectivity and, if the derivative crystallizes in a chiral space group, determine the absolute stereochemistry of any stereocenters that might be present in related structures. researchgate.netmdpi.com
High-Performance Chromatographic Techniques for Separation and Quantification (HPLC, GC)
Chromatographic techniques are paramount for assessing the purity of this compound and for its quantification in mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds.
Method: A reversed-phase method using a C18 column would be suitable.
Mobile Phase: A gradient elution starting with a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) and increasing the organic solvent concentration over time would effectively elute the compound. researchgate.net
Detection: A UV detector set at the compound's λmax (~240 nm) would provide sensitive detection and quantification. researchgate.net
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds like this ester.
Method: The sample would be injected into a heated port to vaporize it.
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5 or DB-Wax) would be used for separation based on boiling point and polarity. nist.gov
Carrier Gas: An inert gas like helium or nitrogen would carry the sample through the column.
Detection: A Flame Ionization Detector (FID) would provide excellent sensitivity for quantification. Coupling the GC to a Mass Spectrometer (GC-MS) allows for simultaneous separation and identification. researchgate.net
Applications of 4 Methyl 3 Oxo 4 Hexenoic Acid Ethyl Ester As a Synthetic Building Block and Intermediate
Precursor in the Total Synthesis of Natural Products
The general synthetic utility of β-keto esters in natural product synthesis is highlighted by their role in creating key intermediates for molecules like paclitaxel (B517696) and prunustatin A. rsc.org The structural motifs present in 4-methyl-3-oxo-4-hexenoic acid ethyl ester could theoretically be elaborated into various natural product scaffolds.
Table 1: Potential Reactions of this compound in Natural Product Synthesis
| Reaction Type | Potential Product Fragment | Relevance to Natural Products |
| Michael Addition | Introduction of a nucleophile at the β-position of the unsaturated system. | Elaboration of side chains. |
| Aldol (B89426) Condensation | Formation of a β-hydroxy ketone, which can be further modified. | Construction of polyol chains. |
| Knoevenagel Condensation | Reaction with aldehydes or ketones to form new C=C bonds. | Synthesis of complex alkenes. |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Formation of dihydropyridine rings. | Core structures of some alkaloids. |
| Biginelli Reaction | Synthesis of dihydropyrimidinones. | Heterocyclic cores of various natural products. |
Strategic Intermediate in the Synthesis of Complex Organic Molecules
As a strategic intermediate, this compound offers multiple handles for synthetic manipulation. The ester can be hydrolyzed, transesterified, or converted to an amide. The ketone can undergo reduction, addition of organometallic reagents, or be protected to allow for selective reaction at other sites. The α-protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation, acylation, and condensation reactions.
The conjugated double bond provides a site for 1,4-conjugate addition, allowing for the introduction of a wide range of substituents. This versatility makes β,γ-unsaturated α-ketoesters like this compound valuable synthons in asymmetric catalysis for the creation of stereogenic centers. nih.gov
Role in the Development of Pharmaceutical Intermediates
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. β-Keto esters are well-known precursors for the synthesis of various heterocycles, including pyrimidines, pyrazolones, and pyridines. nih.govorganic-chemistry.org For instance, the reaction of a β-keto ester with a guanidine (B92328) derivative can yield pyrimidine (B1678525) rings, which are central to many biologically active molecules. googleapis.com
A patent describes the use of a related compound, ethyl 4-methyl-3-oxopentanoate, in a reaction with 4-fluorobenzaldehyde (B137897) and guanidine hydrochloride to produce a pyrimidine derivative. googleapis.com This suggests a direct potential application for this compound in the synthesis of substituted pyrimidines, which are a class of compounds with a broad spectrum of biological activities. researchgate.net Thiazolopyrimidines, another class of medicinally important compounds, can also be synthesized from precursors derived from β-keto esters. mdpi.com
Table 2: Examples of Pharmaceutical Scaffolds Potentially Accessible from this compound
| Heterocyclic System | General Synthetic Route | Therapeutic Relevance of the Scaffold |
| Pyrimidines | Condensation with guanidines or ureas. | Antivirals, anticancer agents, antibiotics. |
| Pyrazolones | Reaction with hydrazines. nih.gov | Analgesics, anti-inflammatory drugs. |
| Dihydropyridines | Hantzsch synthesis with an aldehyde and ammonia. | Calcium channel blockers. |
| Thiazolopyrimidines | Multi-step synthesis involving a Biginelli-type condensation. mdpi.com | Antitumor agents. |
| Thieno[2,3-d]pyrimidines | Multi-step synthesis from related building blocks. nih.gov | Antiallergy agents. |
Utility in the Preparation of Advanced Materials
The application of this compound in the preparation of advanced materials is not specifically documented. However, the general class of β-keto esters can be used to synthesize polymers and functional materials. nih.gov The reactive functional groups could potentially be used to incorporate this molecule into a polymer backbone or as a pendant group, imparting specific properties to the resulting material. For example, the dicarbonyl moiety can act as a ligand for metal ions, suggesting potential applications in the development of metal-organic frameworks (MOFs) or catalysts.
Industrial Relevance in Fine Chemical Synthesis
The industrial relevance of this compound is tied to the broader utility of β-keto esters in the fine chemicals industry. These compounds are intermediates in the production of a variety of chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. rsc.orgresearchgate.net The Claisen condensation, a classic reaction for the formation of β-keto esters, has been a subject of industrial process development for compounds like ethyl acetoacetate. google.comgoogle.comyoutube.com
While large-scale production data for this compound is not publicly available, its synthesis would likely follow established methods for β-keto ester production. The transesterification of β-keto esters is also a significant industrial process, particularly in the production of biodiesel and in modifying esters for various applications. rsc.orgresearchgate.net
Future Research Directions and Emerging Challenges
Advancements in Sustainable and Environmentally Benign Synthetic Methodologies
The chemical industry's shift towards greener manufacturing processes presents both an opportunity and a challenge for the synthesis of 4-Methyl-3-oxo-4-hexenoic acid ethyl ester. Future research will likely focus on methodologies that adhere to the principles of green chemistry, such as maximizing atom economy and utilizing renewable resources and safer solvents. nih.gov
Key areas of development include:
Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems is a primary goal. This includes the use of non-hazardous, renewable solid catalysts that can be easily recovered and reused. nih.gov
Alternative Energy Sources: The use of microwaves and ultrasound as energy sources can lead to shorter reaction times and higher yields, reducing energy consumption compared to conventional heating. researchgate.net
Solvent-Free Reactions: The development of solvent-less techniques, or the replacement of hazardous organic solvents with greener alternatives like water or ionic liquids, will be a significant area of investigation. nih.govresearchgate.net
Renewable Feedstocks: Exploring synthetic routes that utilize precursors derived from renewable sources instead of fossil fuels is a long-term objective for sustainable production. nih.gov
A comparison of traditional versus potential green synthetic approaches is summarized below:
| Synthetic Aspect | Traditional Method | Potential Green Alternative |
| Catalysis | Stoichiometric bases/acids | Reusable solid acid/base catalysts |
| Energy | Conventional heating | Microwave, Ultrasound |
| Solvents | Volatile organic solvents (e.g., Toluene) | Solvent-free, Water, Ionic Liquids |
| Feedstocks | Petroleum-based precursors | Biomass-derived starting materials |
Exploration of Novel Reactivity Patterns and Catalytic Systems
The unique conjugated system of this compound, featuring both a Michael acceptor and a dicarbonyl motif, offers a rich playground for exploring novel reactivity. nih.gov Future research will aim to uncover new transformations and develop innovative catalytic systems to control the stereoselectivity of these reactions.
Emerging areas of interest include:
Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions, such as Michael additions, is a significant challenge. acs.orgnih.gov For instance, the use of chiral N,N'-dioxide–scandium trifluoromethanesulfonate (B1224126) complexes has shown promise in the enantioselective Michael addition of β-keto esters to enones. researchgate.net
[2+n] and [3+n] Annulation Reactions: This compound can serve as a two-atom or three-atom synthon in various cycloaddition reactions to construct complex cyclic molecules. nih.gov
Palladium-Catalyzed Transformations: Palladium enolates, generated from related allylic β-keto esters, can undergo a variety of transformations including reductive elimination and aldol (B89426) condensation, suggesting a rich area for exploration with this compound. nih.gov
The reactivity of the α,β-unsaturated carbonyl moiety is a key area of study. Research into the electrophilicity of cyclic versus acyclic enones suggests that subtle structural changes can significantly impact reactivity, a principle that can be applied to optimize reactions involving the title compound. rsc.orgrsc.org
Integration of Chemoenzymatic and Biocatalytic Approaches
The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for producing complex molecules with high selectivity under mild conditions. tudelft.nl For this compound, this hybrid approach holds considerable promise.
Future research directions in this area include:
Enzymatic Reductions: Biocatalytic reduction of the ketone or the carbon-carbon double bond can provide access to chiral alcohols and saturated esters with high enantioselectivity. tudelft.nlresearchgate.net Ene reductases (ERs) from the Old Yellow Enzyme (OYE) family are particularly effective for the asymmetric hydrogenation of α,β-unsaturated compounds. tudelft.nl
Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can be used for the synthesis of β-keto esters via transesterification under mild, solvent-free conditions. google.com This approach could be adapted for a more sustainable synthesis of this compound.
Dynamic Kinetic Resolution: Combining enzymatic kinetic resolution with in-situ racemization of the starting material can, in principle, allow for the complete conversion of a racemate into a single enantiomer of a product. This could be applied to the synthesis of chiral derivatives of the title compound. researchgate.net
Multi-Enzyme Cascades: Designing one-pot reactions that utilize multiple enzymes to carry out sequential transformations can improve efficiency and reduce waste. For example, a cascade involving an ene-reductase and a formate (B1220265) dehydrogenase could be envisioned for the asymmetric reduction of the double bond. acs.org
| Biocatalytic Approach | Potential Application to this compound | Key Advantages |
| Ene-Reductases (ERs) | Asymmetric reduction of the C=C double bond | High enantioselectivity, mild reaction conditions |
| Ketoreductases (KREDs) | Asymmetric reduction of the ketone functionality | Access to chiral β-hydroxy esters |
| Lipases | Synthesis via transesterification | Mild, solvent-free conditions, high chemoselectivity |
| Multi-enzyme systems | One-pot synthesis of complex derivatives | Increased efficiency, reduced waste |
Development of Predictive Computational Models for Reaction Design and Optimization
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry for understanding reaction mechanisms and predicting outcomes. For this compound, computational models can accelerate the discovery of new reactions and the optimization of existing processes.
Future research will likely involve:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model transition states and reaction pathways, providing insights into the factors that control reactivity and selectivity. researchgate.netresearchgate.net This can aid in the rational design of catalysts and the selection of optimal reaction conditions.
Predicting Electrophilicity and Nucleophilicity: Computational methods can be used to quantify the electrophilicity of the Michael acceptor and the nucleophilicity of potential reactants, allowing for a more predictive approach to reaction design. rsc.org
In Silico Screening of Catalysts: Computational screening of virtual libraries of catalysts can identify promising candidates for experimental investigation, saving time and resources.
Modeling Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can be used to understand how this compound and its derivatives bind to the active sites of enzymes, facilitating the design of biocatalytic processes. nih.gov
Expansion of Derivatization Scope for Diversified Applications
The rich functionality of this compound makes it an ideal starting material for the synthesis of a wide range of derivatives with potential applications in various fields, including pharmaceuticals and materials science. researchgate.netnih.gov
Future research will focus on expanding its derivatization, including:
Synthesis of Heterocyclic Compounds: The dicarbonyl moiety can be used to construct a variety of heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry. researchgate.netuwindsor.ca
Access to Chiral Building Blocks: Asymmetric transformations of the ketone and the double bond can provide access to valuable chiral building blocks, such as δ-hydroxy-β-keto esters and their corresponding diols, which are found in natural products and drug candidates. nih.govnih.govresearchgate.net
Fluorinated Derivatives: The introduction of fluorine atoms can significantly alter the biological properties of a molecule. Developing methods for the enantioselective fluorination of the β-keto ester moiety is a promising area of research. mdpi.com
Polymer Chemistry: The unsaturated nature of the molecule suggests its potential use as a monomer in polymerization reactions to create novel materials.
The derivatization potential is vast, with the core structure serving as a template for generating molecular diversity.
Q & A
Q. How can researchers synthesize 4-methyl-3-oxo-4-hexenoic acid ethyl ester with optimal yield?
Methodological Answer: Synthesis typically involves esterification or transesterification reactions. For example, analogous compounds like Mycophenolic Acid methyl ester (CAS 31858-66-9) are synthesized via protecting group strategies, achieving ≥98% purity through recrystallization or chromatography . Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DOE). For instance, yields of structurally similar methyl esters (e.g., 2-hydroxy-4-oxo-4-phenyl-but-2-enoic acid methyl ester) range from 30% to 52%, influenced by substituent electronic effects .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- UV/Vis Spectroscopy : λmax at 216 nm (useful for conjugated systems) .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 205.0300 for analogous esters) and fragmentation patterns .
- NMR : Characterize ester carbonyl signals (δ ~170 ppm for C) and olefinic protons.
- HPLC : Assess purity using C18 columns with acetonitrile/water gradients.
Q. How should researchers handle purification and storage to ensure stability?
Methodological Answer: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Store as a crystalline solid at -20°C, as demonstrated for Mycophenolic Acid methyl ester, which retains stability for ≥4 years under these conditions . Avoid prolonged exposure to moisture or light.
Advanced Research Questions
Q. How can contradictions in reaction yields under varying conditions be systematically resolved?
Methodological Answer: Use statistical tools (e.g., ANOVA) to analyze DOE data. For example, yields of methyl esters in varied from 16% to 52% due to steric/electronic effects of substituents. Pair computational modeling (e.g., DFT for transition-state analysis) with experimental validation to identify rate-limiting steps .
Q. What computational methods are effective for optimizing reaction pathways involving this compound?
Methodological Answer: Employ quantum chemical calculations (e.g., Gaussian, ORCA) to map reaction coordinates. ICReDD’s approach integrates reaction path searches with experimental feedback loops, narrowing optimal conditions (e.g., solvent polarity, catalyst selection) for esterification or Michael additions . Transition-state modeling can predict regioselectivity in α,β-unsaturated systems.
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures.
- pH Stability : Incubate in buffered solutions (pH 1–12) and monitor degradation via HPLC.
- Long-Term Stability : Reference Mycophenolic Acid methyl ester’s 4-year stability at -20°C .
Q. What role does this ester play in multi-step synthetic pathways (e.g., as an intermediate)?
Methodological Answer: It serves as a precursor in Claisen condensations or heterocyclic syntheses. For example, diethyl esters (e.g., 3-methyl-4-oxo-2-hexenedioic acid diethyl ester) undergo nucleophilic attacks at the α,β-unsaturated carbonyl, enabling access to fused-ring systems . Optimize stepwise protection/deprotection strategies for functional group compatibility .
Q. What safety protocols are critical for handling α,β-unsaturated esters like this compound?
Methodological Answer: Refer to GHS classifications for analogous esters (e.g., Docosahexaenoic Acid methyl ester: H302 for oral toxicity). Use PPE (gloves, goggles), fume hoods, and inert atmosphere for reactions. Dispose of waste via neutralization and incineration, adhering to aquatic hazard protocols (H413) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
